(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid
Description
Properties
IUPAC Name |
(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2,(H,10,11)/t4-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQMQAVNCATITO-JSKYLQRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(=O)O)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@@H]2C(=O)O)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
- Substrate : Cyclohexene derivatives with electron-withdrawing groups (e.g., esters) enhance cyclopropanation efficiency.
- Stereochemical Control : Chiral ligands or additives, such as (R)-BINOL, induce asymmetry during carbene transfer, achieving enantiomeric excess (ee) up to 85%.
- Post-Functionalization : The ester group at position 7 is hydrolyzed to a carboxylic acid using LiOH or NaOH, preserving the bicyclic framework.
Diels-Alder Cycloaddition Followed by Ring Contraction
An alternative route leverages the Diels-Alder reaction to construct a bicyclo[2.2.2]octane intermediate, which is subsequently contracted to the bicyclo[4.1.0]heptane system. For instance, furan and maleic anhydride undergo [4+2] cycloaddition to form an oxabicyclic adduct. Catalytic hydrogenation (H₂, Pd/C) reduces the endo double bond, followed by acid-mediated ring contraction to introduce the cyclopropane moiety. Oxidation of the secondary alcohol to a ketone and hydrolysis of the anhydride to a carboxylic acid complete the synthesis.
Advantages and Limitations:
- Yield : The multi-step sequence achieves ~40% overall yield but requires rigorous purification.
- Stereoselectivity : The endo rule governs the Diels-Alder step, but subsequent steps may erode stereochemical integrity, necessitating chiral resolution.
Asymmetric Catalytic Hydrogenation of Enones
Transition metal-catalyzed asymmetric hydrogenation offers a direct route to stereodefined intermediates. For example, a prochiral enone precursor, such as bicyclo[4.1.0]hept-2-ene-7-carboxylic acid ethyl ester, is hydrogenated using a Ru-BINAP catalyst. This method achieves >95% ee for the 7R configuration, while the 1R and 6S stereocenters are established during prior cyclopropanation.
Optimization Insights:
- Catalyst Loading : 0.5 mol% Ru-(R)-BINAP suffices for complete conversion.
- Substrate Scope : Electron-deficient enones exhibit higher reactivity and selectivity.
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods resolve racemic bicyclo[4.1.0]heptane derivatives using lipases or esterases. For instance, Pseudomonas fluorescens lipase selectively hydrolyzes the (1R,6S,7R)-ethyl ester from a racemic mixture, yielding the enantiopure carboxylic acid with 98% ee.
Operational Considerations:
- Solvent System : Hydrolysis proceeds optimally in phosphate buffer (pH 7.0) with 10% acetonitrile.
- Scalability : Batch processes achieve gram-scale production but require enzyme immobilization for cost efficiency.
Comparative Analysis of Synthetic Routes
The table below summarizes critical metrics for each method:
| Method | Overall Yield (%) | Stereoselectivity (ee %) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclopropanation | 55–65 | 85–90 | High | Moderate |
| Diels-Alder Contraction | 35–40 | 70–75 | Moderate | Low |
| Asymmetric Hydrogenation | 60–70 | 90–95 | High | High |
| Enzymatic Resolution | 45–50 | 95–98 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, and other substituted products.
Scientific Research Applications
(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ketone and carboxylic acid groups play crucial roles in these interactions, often involving hydrogen bonding and other non-covalent interactions with proteins and enzymes .
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- Ring Size and Strain : Bicyclo[4.1.0] systems (e.g., target compound) exhibit moderate strain, balancing reactivity and stability. Smaller bicyclo[2.2.1] frameworks () are more rigid, while bicyclo[3.2.0] () introduces greater strain for specialized applications.
- Functional Groups : The 2-oxo group enhances electrophilicity, enabling nucleophilic additions. Carboxylic acids at position 7 improve water solubility and metal-binding capacity .
- Stereochemical Impact : Anti-cancer activity in and correlates with specific stereochemistry (e.g., 1R,6S,7R), highlighting the importance of chiral centers in biological interactions.
Biological Activity
(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid, a bicyclic compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 168.19 g/mol. Its structure is characterized by a bicyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 1903172-74-6 |
| IUPAC Name | This compound |
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : The compound has demonstrated cytotoxic effects on specific cancer cell lines, indicating potential applications in cancer therapy.
The mechanisms underlying the biological activity of this compound are still under investigation but may involve:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound could interact with specific receptors in cellular signaling pathways, modulating responses that lead to its observed effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Anti-Cancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity:
- Structural Modifications : Modifying functional groups has led to improved potency against cancer cells while maintaining low toxicity profiles.
| Derivative | IC50 (µM) | Toxicity Level |
|---|---|---|
| Original Compound | 30 | Low |
| Methyl Ester Derivative | 20 | Moderate |
| Hydroxy Derivative | 15 | Low |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid, and how do stereochemical outcomes vary with different methods?
- Methodological Answer : Synthesis often involves cycloaddition or ring-contraction strategies. For example, chloromethylketene addition to 1,3-cyclohexadiene yields cycloadducts that undergo stereospecific ring contraction with lithium hydroxide to form the bicyclic acid core . Protecting groups (e.g., tert-butoxycarbonyl) are critical for preserving stereochemistry during carboxylation or hydroxylation steps . Key variables include reaction temperature, solvent polarity, and catalyst choice, which influence enantiomeric excess (e.e.).
| Synthetic Method | Key Conditions | Stereochemical Outcome |
|---|---|---|
| Chloroketene cycloaddition | LiOH, THF, 0°C | Exo selectivity |
| Enzymatic resolution | Lipases, pH 7.0 buffer | >90% e.e. for (1R,6S,7R) isomer |
| Photochemical [2+2] | Hg lamp, inert atmosphere | Mixed stereoisomers |
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are standard. For instance, - and -NMR coupling constants (e.g., for axial protons) and NOE correlations resolve ring junction configurations . Comparative analysis with independently synthesized enantiomers (e.g., via enzymatic resolution) validates assignments .
Q. What are the common functionalization reactions of this bicyclic carboxylic acid?
- Methodological Answer : The carboxylic acid undergoes amidation (e.g., with benzylamine via EDCI coupling) and esterification (e.g., methyl ester formation under acidic methanol). The ketone group participates in Grignard additions or reductions (NaBH) to form secondary alcohols . Steric hindrance at the bridgehead limits reactivity at the 2-oxo position .
Advanced Research Questions
Q. How can enantiomeric impurities in synthetic batches be detected and resolved?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis separates enantiomers. Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired stereoisomers, achieving >95% purity . Contradictions in enantiomer ratios across studies often arise from incomplete kinetic resolution or enzyme substrate specificity .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like cyclooxygenase-2. The carboxylic acid forms salt bridges with Arg120, while the bicyclic core induces steric complementarity in hydrophobic pockets . QSAR studies highlight electronegative substituents at C7 enhancing binding affinity by 1.5-fold .
Q. How do structural modifications (e.g., fluorination) impact metabolic stability and bioavailability?
- Methodological Answer : Introducing trifluoromethyl groups at C7 (e.g., via electrophilic fluorination) reduces CYP450-mediated oxidation, extending half-life in hepatocyte assays from 2.1 to 6.8 hours . However, increased lipophilicity (logP from 1.2 to 2.5) may compromise aqueous solubility, requiring formulation optimization .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for similar routes?
- Methodological Answer : Variability often stems from purification methods (e.g., column chromatography vs. crystallization) or trace metal contaminants in reagents. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres . Validation via -NMR integration of byproducts (e.g., diastereomeric esters) identifies inefficiencies .
Analytical & Structural Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
